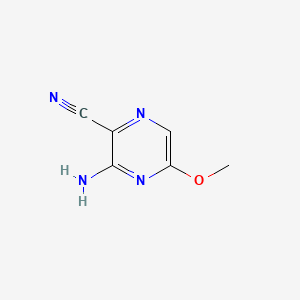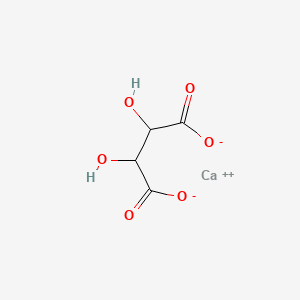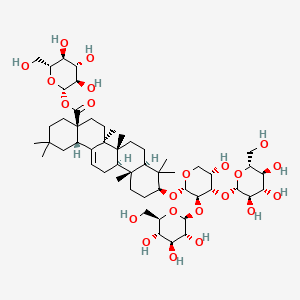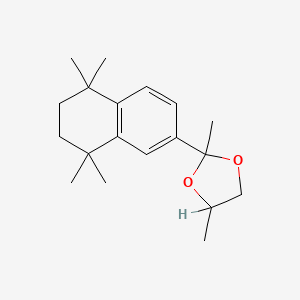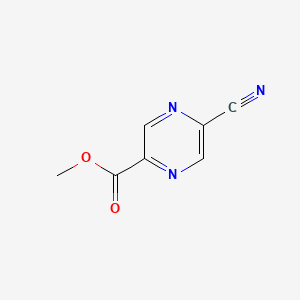
2,2-Dimethyloxane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyloxane-3-carbaldehyde is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.198 . It is available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of compounds related to 2,2-Dimethyloxane-3-carbaldehyde has been reported in the literature . For instance, 2,2-Dimethyloxane-4-carbaldehyde reacted with ethyl cyanoacetate to give ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This compound then reacted with isopropylmagnesium bromide to afford ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyloxane-3-carbaldehyde consists of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Anti-Oxidant Activity of Coumarinyl Chalcones
2,2-Dimethyloxane-3-carbaldehyde is used in the synthesis of coumarin-chalcone hybrid molecules. These molecules are synthesized using various aromatic aldehydes and evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays . This research contributes to the treatment of several disease conditions where the ability to inhibit oxidative stress is crucial .
Computational Study of Physicochemical, Optical, and Thermodynamic Properties
This compound is also used in the study of electronic properties to better understand charge distribution effects and other physicochemical properties involved in bioactivity . This research helps to assess the bioavailability of these compounds and their possible classification in related applications .
Synthesis of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-Thiosemicarbazones
2,2-Dimethyloxane-3-carbaldehyde is used in the synthesis of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones . These compounds have been prepared and characterized, contributing to the field of organic synthesis .
Synthesis of 2H-Pyrans
2,2-Dimethyltetrahydropyran-3-carbaldehyde is used in the synthesis of 2H-Pyrans . This research discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
Photochemical Synthesis of Pyrano[2,3-d]Pyrimidine Scaffolds
This compound is used in the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds . The research focuses on the use of a non-metallic organic dye that is both affordable and readily available .
Synthesis of 3,4-Dihydropyran-2-Ones
2,2-Dimethyltetrahydropyran-3-carbaldehyde is used in the synthesis of 3,4-dihydropyran-2-ones . This method is commonly used for producing 3,4-dihydropyran-2-ones through organocatalysis with N-heterocyclic carbenes (NHCs) .
Mecanismo De Acción
Mode of Action
The mode of action of 2,2-Dimethyloxane-3-carbaldehyde involves its reaction with ethyl cyanoacetate to produce ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate . This compound then reacts with isopropylmagnesium bromide to afford ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate .
Propiedades
IUPAC Name |
2,2-dimethyloxane-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)7(6-9)4-3-5-10-8/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLOICYSUUPOLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCO1)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyloxane-3-carbaldehyde | |
CAS RN |
127441-14-9 |
Source


|
| Record name | 2,2-dimethyloxane-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


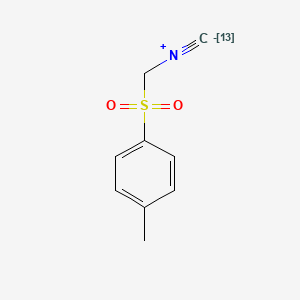
![Bicyclo[2.2.1]heptan-2-ol, 5-(methylsulfonyl)-, (2-exo,5-endo)- (9CI)](/img/no-structure.png)
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)
